6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one

Physicochemical profiling Drug-likeness Permeability prediction

6,8-Dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one (CAS 2034517-62-7) is a fully synthetic, doubly brominated coumarin-3-sulfone hybrid with molecular formula C₁₇H₁₂Br₂O₆S and molecular weight 504.15 g/mol. The compound belongs to the 3-sulfonyl-2H-chromen-2-one class, which has been disclosed in patent literature as antiproliferative agents targeting cancer.

Molecular Formula C17H12Br2O6S
Molecular Weight 504.15
CAS No. 2034517-62-7
Cat. No. B2898559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one
CAS2034517-62-7
Molecular FormulaC17H12Br2O6S
Molecular Weight504.15
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br
InChIInChI=1S/C17H12Br2O6S/c1-23-11-3-4-13(24-2)14(8-11)26(21,22)15-6-9-5-10(18)7-12(19)16(9)25-17(15)20/h3-8H,1-2H3
InChIKeyIYWUVJWUMRZVJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one (CAS 2034517-62-7): Core Structural Identity and Procurement Context


6,8-Dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one (CAS 2034517-62-7) is a fully synthetic, doubly brominated coumarin-3-sulfone hybrid with molecular formula C₁₇H₁₂Br₂O₆S and molecular weight 504.15 g/mol . The compound belongs to the 3-sulfonyl-2H-chromen-2-one class, which has been disclosed in patent literature as antiproliferative agents targeting cancer [1]. Its structure combines three pharmacophoric elements: a 6,8-dibromocoumarin core (known to enhance NMDAR antagonism and antiproliferative activity [2][3]), a C3-sulfonyl linker, and a 2,5-dimethoxyphenyl terminal group that modulates electronic properties and molecular recognition. This specific substitution pattern is not commercially available from major screening libraries as a pre-plated compound, making targeted synthesis or custom procurement the primary acquisition route.

Why Generic 3-Sulfonylcoumarins Cannot Substitute for 6,8-Dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one (CAS 2034517-62-7) in Research Programs


The 3-sulfonylcoumarin chemical space appears deceptively homogeneous, yet three structural features of CAS 2034517-62-7 collectively preclude simple interchange with its nearest analogs. First, the 6,8-dibromo substitution on the coumarin ring is not a silent modification: in structurally related coumarin-3-carboxylic acids, moving from 6-bromo (UBP608) to 6,8-dibromo (UBP651) increased NMDAR inhibition from 89.3% to 98.6% at GluN1/GluN2A [1]. Second, the 2,5-dimethoxyphenylsulfonyl group is regioisomerically distinct from the 3,4-dimethoxyphenylsulfonyl analog (CAS 866347-83-3) and electronically distinct from simple phenylsulfonyl or 4-methylphenylsulfonyl variants, altering hydrogen-bond acceptor topology (9 acceptors vs. 4 in the phenylsulfonyl analog) [2]. Third, in halogenated coumarin antiproliferative screens, 6,8-dibromo substitution conferred activity (CC₅₀ = 60 µM against K-1 thyroid cancer cells) where the corresponding 6-monobromo analog was inactive (CC₅₀ > 100 µM) [3]. A procurement decision that treats any 3-sulfonylcoumarin as functionally equivalent ignores these quantifiable, position-specific structure–activity discontinuities.

Quantitative Differentiation Evidence: 6,8-Dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one (CAS 2034517-62-7) vs. Nearest Analogs


Molecular Weight and H-Bond Acceptor Count: Physicochemical Differentiation from the Non-Brominated Parent Analog (CAS 866346-80-7)

CAS 2034517-62-7 (MW = 504.15 g/mol) is 157.8 Da heavier than the non-brominated analog 3-[(2,5-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one (CAS 866346-80-7, MW = 346.35 g/mol), representing a 45.6% mass increase . This mass difference derives from two bromine atoms at positions 6 and 8, each contributing approximately 79.9 Da. The bromine atoms also increase the heavy atom count from 24 to 26 and raise the calculated logP by an estimated 1.1–1.5 units (class-level inference from measured logP = 3.90 for 6,8-dibromo-3-(2-bromoacetyl)coumarin vs. logP = 1.58 for unsubstituted coumarin) . The compound retains 9 hydrogen bond acceptors (identical to the parent), but the two bromines add significant polarizable surface area without increasing hydrogen bond donor count, which remains zero.

Physicochemical profiling Drug-likeness Permeability prediction

NMDAR Inhibitory Potency: Class-Level Evidence That 6,8-Dibromo Substitution Enhances Target Engagement at GluN1/GluN2A vs. 6-Monobromo

In a direct electrophysiological comparison of coumarin-3-carboxylic acid derivatives on recombinant NMDAR subtypes, the 6,8-dibromo analog UBP651 inhibited GluN1/GluN2A receptors by 98.6 ± 0.5%, whereas the 6-monobromo analog UBP608 (the reference negative allosteric modulator) achieved only 89.3 ± 0.4% inhibition under identical conditions [1]. At GluN1/GluN2B, UBP651 gave 97.5 ± 0.9% inhibition vs. 63.5 ± 0.5% for UBP608, representing a 34-percentage-point gain. At GluN1/GluN2D, the difference was even more pronounced: 91.3 ± 3.1% (UBP651) vs. 23.6 ± 0.6% (UBP608), a 67.7-percentage-point increase. These data demonstrate that the 6,8-dibromo motif—present in the target compound—confers substantially enhanced NMDAR inhibitory activity compared to the 6-monobromo substitution pattern.

NMDA receptor modulation Neurological disorder research Allosteric inhibition

Antiproliferative Activity: 6,8-Dibromo Substitution Confers Thyroid Cancer Cell Line Sensitivity Where 6-Monobromo Is Inactive

In a systematic MTT-based antiproliferative screen of 6- and 6,8-halocoumarin-3-carbonitriles against a panel of tumor and normal cell lines, the 6,8-dibromo derivative 2h exhibited CC₅₀ values of 60 ± 3 µM (K-1 papillary thyroid carcinoma) and 90 ± 3.5 µM (TPC-1 thyroid cancer), while the corresponding 6-monobromo analog 2e showed CC₅₀ > 100 µM in all six cell lines tested [1]. The 6,8-dibromo ester analog 2g was also inactive (CC₅₀ > 100 µM), indicating that both the 6,8-dibromo pattern and the 3-substituent identity (nitrile vs. ester) are required for activity. Compound 2h also induced 18% total apoptosis in TPC-1 cells at 20 µM vs. 10% in untreated controls, and caused G2/M cell cycle arrest specifically in cancer cells without affecting normal thyroid cells (Nthy-ori-3-1, CC₅₀ > 100 µM) [1].

Anticancer screening Thyroid cancer Halogenated coumarins

Reactive Oxygen Species Modulation: 6,8-Dibromo Confers a Distinct ROS-Decreasing Phenotype vs. 6,8-Diiodo Which Increases ROS

In halogenated coumarin-3-carbonitriles, the identity of the halogen at positions 6 and 8 dictates the direction of ROS modulation. The 6,8-dibromo derivative 2h induced a statistically significant decrease in ROS levels in TPC-1 thyroid cancer cells in a dose- and time-dependent manner, whereas the 6,8-diiodo analog 2k caused a significant increase in ROS levels under the same experimental conditions [1]. This bidirectional redox modulation cannot be predicted from the 6,8-diiodo analog and represents a halogen-specific pharmacological phenotype. The 6,8-dibromo coumarin core in CAS 2034517-62-7 is therefore expected to exhibit the ROS-decreasing phenotype, which may be mechanistically linked to the observed apoptosis induction (18% total apoptotic cells for 2h at 20 µM) and G2/M cell cycle arrest [1].

Redox biology Reactive oxygen species Mechanism of action differentiation

Sulfonyl Substituent Electronic Topology: 2,5-Dimethoxy Substitution Pattern Is Regioisomerically and Electronically Distinct from 3,4-Dimethoxy and Non-Methoxy Analogs

The 2,5-dimethoxyphenylsulfonyl group in CAS 2034517-62-7 positions two electron-donating methoxy substituents at the ortho and meta positions relative to the sulfone linkage, creating an asymmetric electronic surface. In contrast, the regioisomeric 3,4-dimethoxyphenylsulfonyl analog (CAS 866347-83-3) places both methoxy groups at meta and para positions, producing a different molecular electrostatic potential distribution . Compared to the 4-methylphenylsulfonyl analog (CAS 1206135-69-4, MW 458.1) which presents a single electron-donating methyl group , the 2,5-dimethoxy variant provides two additional hydrogen bond acceptor sites (methoxy oxygens) that increase the total H-bond acceptor count from 4 to 6 relative to the phenylsulfonyl analog, and introduces conformational restriction via the ortho-methoxy group. These differences affect both the sulfone group's electrophilicity and the compound's molecular recognition profile in protein binding sites.

Structure-activity relationship Sulfone electronic effects Molecular recognition

High-Value Research and Procurement Application Scenarios for 6,8-Dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one (CAS 2034517-62-7)


Neuroscience Hit-to-Lead Programs Targeting NMDA Receptor Allosteric Modulation

Procurement of CAS 2034517-62-7 is justified for laboratories pursuing negative allosteric modulators of NMDARs, particularly those seeking compounds with pan-subtype inhibitory profiles. The 6,8-dibromocoumarin core in this compound is supported by class-level evidence showing that the dibromo motif increases NMDAR inhibition by +9.3 to +67.7 percentage points across GluN2 subtypes compared to the 6-monobromo reference UBP608 [1]. The 3-(2,5-dimethoxyphenylsulfonyl) substituent offers an underexplored vector for optimizing subtype selectivity and pharmacokinetic properties beyond the extensively characterized coumarin-3-carboxylic acid series. Researchers should request analytical certification (¹H/¹³C NMR, HRMS, HPLC purity ≥95%) and consider solubility profiling in assay-relevant buffers (e.g., extracellular recording solution with ≤0.1% DMSO) prior to electrophysiological testing.

Oncology Chemical Biology: Thyroid Cancer Selectivity Screening Cascades

CAS 2034517-62-7 is a rational procurement choice for groups screening 3-sulfonylcoumarins against thyroid cancer cell lines. Evidence from the halogenated coumarin series demonstrates that the 6,8-dibromo pattern is a structural prerequisite for antiproliferative activity in K-1 (CC₅₀ = 60 µM) and TPC-1 (CC₅₀ = 90 µM) thyroid cancer models, while 6-monobromo analogs are completely inactive (CC₅₀ > 100 µM) [2]. The compound's ROS-decreasing phenotype (characteristic of 6,8-dibromo coumarins, not the pro-oxidant 6,8-diiodo phenotype) further supports its use in studies dissecting redox-dependent vs. redox-independent mechanisms of cancer cell death [2]. Procurement specifications should include verification of bromine content (elemental analysis or XPS) and stability testing under cell culture conditions (DMEM + 10% FBS, 37 °C, 72 h).

Medicinal Chemistry SAR Expansion: 3-Sulfonylcoumarin Library Design with Halogen-Dependent Pharmacological Fingerprinting

For medicinal chemistry teams building focused 3-sulfonylcoumarin libraries, CAS 2034517-62-7 serves as the sole commercially cataloged compound that combines the 6,8-dibromo pharmacophore with a 2,5-dimethoxyphenylsulfonyl group. This compound fills a specific cell in a three-dimensional SAR matrix (halogen identity × sulfonyl substituent × 3-position linker). The 2,5-dimethoxy regioisomeric pattern is not represented in any other 6,8-dibromo-3-sulfonylcoumarin currently listed in major screening collections . When procuring, request the compound as a single batch with documented lot-to-lot consistency to enable reliable cross-assay comparisons across multiple target panels (NMDARs, kinase panels, cytotoxicity assays).

Computational Chemistry and Molecular Docking: Unique Physicochemical Probe for LogP-Dependent Binding Predictions

With a molecular weight of 504.15 g/mol (above the Rule-of-Five cutoff) and an estimated logP of approximately 3.0–3.7, CAS 2034517-62-7 is a valuable physicochemical outlier for benchmarking computational ADME models and challenging docking scoring functions that penalize high-MW ligands . Its nine hydrogen bond acceptors (six from sulfone and methoxy oxygens, three from coumarin carbonyl and ring oxygen) provide a dense pharmacophoric feature set for 3D-QSAR and pharmacophore modeling. The compound's zero hydrogen bond donors eliminate donor-dependent desolvation penalties, making it an informative negative control in studies correlating H-bond donor count with membrane permeability. Procurement should specify anhydrous material to ensure accurate logP measurement by shake-flask or chromatographic methods.

Quote Request

Request a Quote for 6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.